Tamoxifen Dimer refers to a compound formed by the dimerization of Tamoxifen, a well-known selective estrogen receptor modulator primarily used in the treatment of breast cancer. The compound is significant for its potential enhanced pharmacological properties and its role in understanding the mechanisms of action of Tamoxifen.
Tamoxifen itself is synthesized from various precursors, primarily through the McMurry olefin synthesis method. This involves the reaction of specific ketones under controlled conditions to produce Tamoxifen and its derivatives, including the dimer form. The synthesis methods have been refined over the years to improve yield and purity, with notable processes documented in patents and scientific literature .
Tamoxifen Dimer can be classified as an organic compound within the family of stilbene derivatives. It exhibits characteristics typical of both anti-estrogenic and estrogenic compounds, depending on its structural configuration and interaction with estrogen receptors.
The synthesis of Tamoxifen Dimer typically involves a two-step reaction process. The first step is the McMurry olefin synthesis, where propiophenone is reacted with a 4-(2-haloethoxy)benzophenone in the presence of a titanium-based reducing agent. This reaction yields an intermediate compound, which is then subjected to further reactions to form Tamoxifen Dimer.
The molecular structure of Tamoxifen Dimer consists of two Tamoxifen molecules linked through a dimerization process. This results in a complex structure that retains the core stilbene framework characteristic of Tamoxifen.
The primary reaction involved in forming Tamoxifen Dimer is the coupling of two Tamoxifen molecules. This can occur through various mechanisms, including oxidative coupling or via radical intermediates under specific conditions.
Tamoxifen Dimer has potential applications in both research and clinical settings:
Tamoxifen Dimer is a bivalent derivative of the selective estrogen receptor modulator (SERM) tamoxifen. Its systematic IUPAC name is 2-[4-(1,2-Diphenyl-1-buten-1-yl)phenoxy]-N-[2-[4-(1,2-diphenyl-1-buten-1-yl)phenoxy]ethyl]-N-methylethanamine [2] [5]. This nomenclature reflects the compound's structure: two tamoxifen-like units linked via a methylated diamine bridge (–N(CH₃)CH₂CH₂O–). The CAS Registry Number 1346606-51-6 uniquely identifies this dimeric compound [2] [4] [5]. Its molecular formula is C₄₉H₄₉NO₂, with a molecular weight of 683.92 g/mol [2] [5].
Table 1: Identity Profile of Tamoxifen Dimer
Property | Value |
---|---|
IUPAC Name | 2-[4-(1,2-Diphenyl-1-buten-1-yl)phenoxy]-N-[2-[4-(1,2-diphenyl-1-buten-1-yl)phenoxy]ethyl]-N-methylethanamine |
CAS Registry Number | 1346606-51-6 |
Molecular Formula | C₄₉H₄₉NO₂ |
Molecular Weight | 683.92 g/mol |
Synonyms | Ethanamine, 2-[4-(1,2-diphenyl-1-buten-1-yl)phenoxy]-N-[2-[4-(1,2-diphenyl-1-buten-1-yl)phenoxy]ethyl]-N-methyl |
Like tamoxifen monomer, Tamoxifen Dimer exhibits geometric isomerism due to the presence of a double bond in its triphenylethylene core. Each monomeric unit can adopt Z (formerly cis) or E (formerly trans) configurations, where the Z isomer is biologically relevant for estrogen receptor (ER) binding [3]. The dimer’s symmetry permits three stereoisomeric forms: Z,Z, E,E, and Z,E (meso form). Computational and synthetic studies indicate the Z,Z isomer maximizes interactions with ERα’s ligand-binding domain (LBD) by positioning both phenyl rings optimally for hydrophobic contacts [3]. NMR analyses (e.g., 2D-NOESY) confirm configurations by detecting through-space proton couplings between vinyl hydrogens and adjacent phenyl groups [3].
Tamoxifen Dimer retains the triphenylethylene pharmacophore of the monomer (C₆H₅–C(Ph)=C–C₆H₄OR) but features two pharmacophores connected via a flexible diamine linker. Key structural differences include:
Table 2: Structural Comparison of Tamoxifen Monomer and Dimer
Feature | Tamoxifen Monomer | Tamoxifen Dimer |
---|---|---|
Core Structure | Triphenylethylene | Bis-triphenylethylene |
Key Functional Group | –OCH₂CH₂N(CH₃)₂ | –OCH₂CH₂N(CH₃)CH₂CH₂O– (bridged) |
Molecular Weight | 371.52 g/mol | 683.92 g/mol |
ER Binding Valency | Monovalent | Bivalent |
Stereoisomers | Z and E isomers | Z,Z, E,E, Z,E isomers |
Tamoxifen Dimer is a lipophilic solid with low aqueous solubility, consistent with its high molecular weight and aromatic-rich structure. It is soluble in organic solvents such as DMSO, ethanol, and chloroform [2] [5]. Stability studies are limited, but its structural similarity to tamoxifen suggests:
Experimental data for Tamoxifen Dimer’s thermal properties are not explicitly reported in the available sources. However, its crystalline nature and high molecular weight suggest:
Table 3: Summary of Key Physicochemical Properties
Property | Characteristics |
---|---|
Solubility | Low in water; soluble in DMSO, ethanol, chloroform |
Stability | Acid-sensitive (amine protonation); photolabile (E/Z isomerization) |
Storage | -20°C, inert atmosphere, light-protected |
Thermal Transitions | High melting point (>150°C inferred); decomposition >250°C (predicted) |
Concluding Remarks
Tamoxifen Dimer represents a strategic modification of the classical SERM tamoxifen, engineered for enhanced bivalent interactions with estrogen receptors. Its Z,Z stereoisomer is theorized to optimize ERα binding, while the diamine linker introduces unique physicochemical behaviors distinct from the monomer. Further experimental characterization of its thermal transitions and stability is warranted to fully define this dimeric entity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1